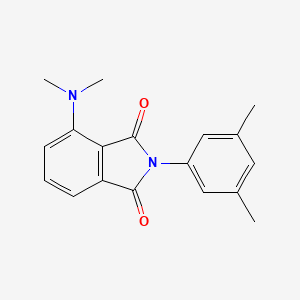![molecular formula C9H10ClN3O B12908290 2-Chloro-6-propylimidazo[1,2-c]pyrimidin-5(6H)-one CAS No. 61671-70-3](/img/structure/B12908290.png)
2-Chloro-6-propylimidazo[1,2-c]pyrimidin-5(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-propylimidazo[1,2-c]pyrimidin-5(6H)-one is a heterocyclic compound that belongs to the imidazo[1,2-c]pyrimidine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound consists of a fused imidazole and pyrimidine ring system with a chlorine atom at the 2-position and a propyl group at the 6-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-propylimidazo[1,2-c]pyrimidin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-nitropyridine with propylamine, followed by cyclization with formamide under acidic conditions to form the imidazo[1,2-c]pyrimidine core.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-6-propylimidazo[1,2-c]pyrimidin-5(6H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the nitro group (if present) can lead to the formation of amino derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-c]pyrimidine derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
2-Chloro-6-propylimidazo[1,2-c]pyrimidin-5(6H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting central nervous system disorders and cancer.
Biological Studies: The compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-propylimidazo[1,2-c]pyrimidin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the propyl group play crucial roles in binding to the active site of the target, leading to inhibition or modulation of its activity. The compound can interfere with cellular pathways, resulting in therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyrimidine: Similar in structure but lacks the chlorine and propyl substituents.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar fused ring system but different substituents.
Pyrimido[4,5-c]pyridazine: Contains a similar pyrimidine core but with different ring fusion and substituents.
Uniqueness
2-Chloro-6-propylimidazo[1,2-c]pyrimidin-5(6H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the propyl group enhances its reactivity and binding affinity to biological targets, making it a valuable compound in medicinal chemistry and other scientific research fields.
Propiedades
Número CAS |
61671-70-3 |
|---|---|
Fórmula molecular |
C9H10ClN3O |
Peso molecular |
211.65 g/mol |
Nombre IUPAC |
2-chloro-6-propylimidazo[1,2-c]pyrimidin-5-one |
InChI |
InChI=1S/C9H10ClN3O/c1-2-4-12-5-3-8-11-7(10)6-13(8)9(12)14/h3,5-6H,2,4H2,1H3 |
Clave InChI |
JDPJFGVGWUFMNH-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C=CC2=NC(=CN2C1=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-4-[(E)-(2-methylphenyl)diazenyl]-N-phenyl-1,2-oxazol-3-amine](/img/structure/B12908212.png)
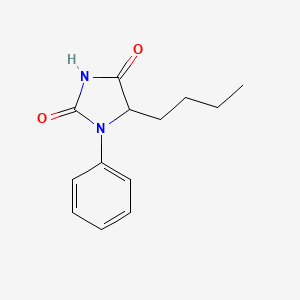
![4-(2,2-Dibromoethenyl)hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B12908224.png)
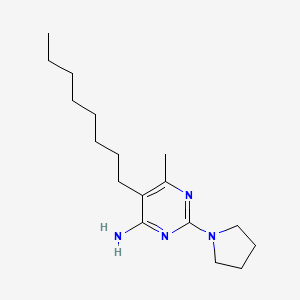
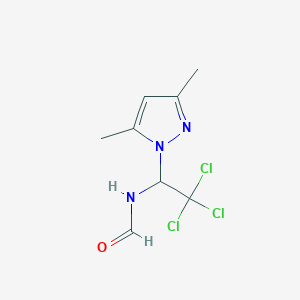
![3-[(2-Chlorophenyl)methyl]-2-sulfanylidenetetrahydropyrimidin-4(1H)-one](/img/structure/B12908237.png)
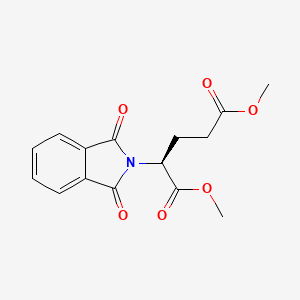
![2-{[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]amino}ethan-1-ol](/img/structure/B12908260.png)
![6-(2-Chlorophenyl)-4h-[1,3]oxazolo[3,2-a][1,3,5]triazine-4,7(6h)-dione](/img/structure/B12908272.png)
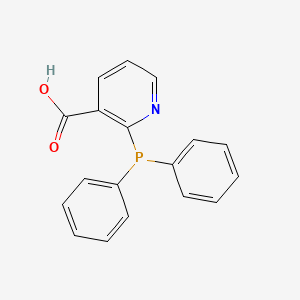
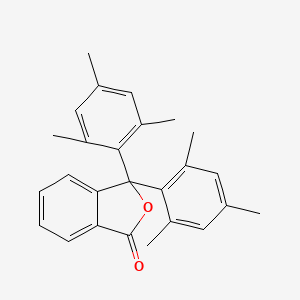
![3-[(2-Amino-6-chloropyrimidin-4-yl)amino]-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B12908292.png)
![4-Methyl-N~3~-[4-(pyrazin-2-yl)pyrimidin-2-yl]benzene-1,3-diamine](/img/structure/B12908298.png)
